2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
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Description
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,4,5-trifluoro-3-methoxybenzamide” is a compound that contains a thiadiazole group, which is a five-membered heterocyclic molecule possessing two nitrogen atoms and one sulfur atom . The compound also contains a piperidinyl group and a trifluoromethoxybenzamide group.
Synthesis Analysis
The synthesis of such compounds often involves the use of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Scientific Research Applications
Nucleophilic Substitution Reactions and Reduction Processes
One study focuses on the nucleophilic substitution reaction involving 4-bromobenzo [1,2-c;3,4-c′] bis [1,2,5] thiadiazole, leading to the creation of alkoxy-, propylthio-, and amino-substituted derivatives. This process underscores the compound's utility in generating diverse chemical structures, facilitating the reduction of hydroxy and methoxy derivatives to yield compounds with potential for further chemical manipulations (Mataka et al., 1992).
Synthesis of Thiadiazolyl and Benzothiazolyl Derivatives
Another research avenue explores the synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid S-benzothiazolyl thioester, highlighting the compound's role in forming thiadiazolyl derivatives. This synthesis process, catalyzed by triethylamine in piperidine, achieves a yield of about 76%, demonstrating the compound's effectiveness in chemical synthesis processes (Gao Shi-hao, 2008).
Metal-Catalyzed C-H Bond Functionalization
The structural motif of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, similar in composition to the compound , possesses an N,N-bidentate directing group. This feature is potentially advantageous for metal-catalyzed C-H bond functionalization reactions, showcasing the compound's applicability in advanced organic synthesis and potential pharmaceutical applications (Al Mamari et al., 2019).
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c1-24-14-12(17)9(6-10(16)13(14)18)15(23)20-8-2-4-22(5-3-8)11-7-19-25-21-11/h6-8H,2-5H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIYDMKXGDHVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NC2CCN(CC2)C3=NSN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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